molecular formula C7H7BN2O2 B1393692 Pyrazolo[1,5-A]pyridin-7-ylboronic acid CAS No. 1231934-40-9

Pyrazolo[1,5-A]pyridin-7-ylboronic acid

Cat. No.: B1393692
CAS No.: 1231934-40-9
M. Wt: 161.96 g/mol
InChI Key: XYPAUEHJYVNCFT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridin-7-ylboronic acid (CAS: 1231934-40-9) is a heterocyclic boronic acid derivative with the molecular formula C₇H₇BN₂O₂ and a molecular weight of 161.95 g/mol . Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The pyrazolo[1,5-a]pyridine core provides a rigid bicyclic framework, where the boronic acid group at the 7-position enhances its utility as a coupling partner. Its applications span drug discovery, particularly in kinase inhibitor development, due to the pharmacophoric versatility of pyrazolo-fused heterocycles .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPAUEHJYVNCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=CC=NN12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

a. Cyclocondensation of N-Amino-2-iminopyridines with 1,3-Dicarbonyl Compounds

  • Reaction Conditions : Ethanol or acetic acid under oxygen atmosphere at 130°C for 18 hours.
  • Mechanism : The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and aromatization.
  • Example :















    ReactantsProduct YieldConditions
    N-Amino-2-iminopyridine + Ethyl acetoacetate94%6 equiv HOAc, O₂ atmosphere

Microwave-Assisted Cyclization

  • Advantages : Reduced reaction time (4 minutes) and higher yields (>90%) under solvent-free conditions.
  • Substrates : 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles.

Boronic Acid Functionalization

Introducing the boronic acid group at the 7-position likely involves:

Halogenation Followed by Miyaura Borylation

  • Step 1 : Bromination at the 7-position using NBS or Br₂.
  • Step 2 : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂).

Directed Ortho-Metalation (DoM)

  • Strategy : Use a directing group (e.g., amide) to facilitate lithiation at the 7-position, followed by quenching with triisopropyl borate.

Key Reaction Optimization Data

a. Influence of Acid and Atmosphere on Cyclization

Entry Acid (equiv) Atmosphere Yield (%)
1 HOAc (2) Air 34
4 HOAc (6) O₂ 94
5 HOAc (6) Ar 6

b. Microwave vs. Conventional Heating

Method Time Yield (%)
Microwave (150°C) 4 min 95
Reflux (Ethanol) 18 h 72

Challenges and Considerations

  • Regioselectivity : Ensuring boronation occurs exclusively at the 7-position requires steric and electronic control.
  • Stability : Boronic acids are prone to protodeboronation; stabilized precursors (e.g., MIDA boronates) may improve handling.

Synthetic Recommendations

  • Core Formation : Optimize cyclization using O₂ atmosphere and acetic acid.
  • Borylation : Employ Miyaura conditions with Pd(dppf)Cl₂ and B₂pin₂ for efficient coupling.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/EtOAc).

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-A]pyridin-7-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic acid group allows for Suzuki-Miyaura cross-coupling reactions with halides in the presence of palladium catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0°C to 25°C.

    Substitution: Palladium catalysts, halides; reaction temperature around 50°C to 100°C.

Major Products:

    Oxidation: Formation of corresponding this compound oxides.

    Reduction: Formation of reduced this compound derivatives.

    Substitution: Formation of various substituted this compound compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals
Pyrazolo[1,5-A]pyridin-7-ylboronic acid is primarily utilized as a building block in the synthesis of more complex organic molecules. Its unique structural properties facilitate the development of novel pharmaceuticals, especially targeted therapies for cancer and other diseases .

Catalysis
The compound serves as a catalyst in organic reactions, enhancing the formation of complex molecules with improved yields and selectivity. This application is particularly valuable in chemical manufacturing processes .

Biological Research

Enzyme Inhibition Studies
In biological contexts, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its ability to bind selectively to specific biological targets makes it an essential tool in drug discovery and development .

Therapeutic Potential
Derivatives of this compound have shown promise as therapeutic agents for various diseases, including cancer and inflammatory conditions. Their capacity to modulate biological pathways positions them as potential candidates for new drug development .

Case Study 1: Anticancer Activity

Research has demonstrated that pyrazolo[1,5-A]pyrimidine derivatives derived from this compound exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2. For instance, certain derivatives showed IC50 values ranging from 1.26 to 3.22 μM against these cell lines, indicating potent anticancer activity through inhibition of specific kinases like PIM kinase .

Case Study 2: Antituberculosis Activity

A focused library of analogues based on pyrazolo[1,5-A]pyrimidine was identified as potential leads against Mycobacterium tuberculosis. These compounds demonstrated low cytotoxicity and substantial antitubercular activity within macrophages, showcasing the versatile application of this compound in infectious disease research .

Material Science and Analytical Chemistry

Advanced Materials Development
In material science, this compound is utilized in developing advanced materials such as polymers and nanomaterials. These materials have applications in electronics and coatings due to their enhanced properties derived from the unique boronic acid functionality .

Analytical Applications
This compound also plays a crucial role in analytical chemistry for detecting and quantifying specific biomolecules. It aids researchers in diagnostics and environmental monitoring by enhancing the sensitivity of detection methods .

Summary Table of Applications

Application AreaSpecific UsesReferences
Chemical SynthesisBuilding block for pharmaceuticals
Catalyst in organic reactions
Biological ResearchEnzyme inhibition studies
Therapeutic agent development
Material ScienceDevelopment of advanced materials
Analytical ChemistryDetection and quantification of biomolecules

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-A]pyridin-7-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound’s ability to bind to specific targets with high affinity makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Positional Isomers: Pyrazolo[1,5-A]pyridin-3-ylboronic Acid

  • Structure : The boronic acid group is at the 3-position instead of the 7-position on the pyrazolo[1,5-a]pyridine core.
  • Molecular Formula : C₇H₇BN₂O₂ (identical to the 7-yl isomer) .

Heterocyclic Variants: [1,2,4]Triazolo[1,5-A]pyridin-7-ylboronic Acid

  • Structure : Replaces the pyrazole ring with a triazole, introducing a third nitrogen atom in the bicyclic system.
  • Molecular Formula : C₆H₅BN₄O₂; Molecular Weight: 162.94 g/mol .
  • Biological Activity: Triazolo derivatives are less documented in kinase inhibition but may exhibit distinct pharmacological profiles due to altered hydrogen-bonding capabilities.

Core Heterocycle Modifications: Pyrazolo[1,5-A]pyrimidine Derivatives

  • Examples: 7-Phenylpyrazolo[1,5-A]pyrimidine (CAS: 72851-18-4): Features a pyrimidine core (two nitrogen atoms) instead of pyridine. Molecular Weight: 195.22 g/mol . 7-Amino-6-phenylpyrazolo[1,5-A]pyrimidine-3-carbonitrile (CAS: 320417-39-8): Incorporates electron-withdrawing cyano and amino groups, enhancing fluorescence properties (λmax,abs = 336–360 nm) .
  • Key Differences: Pharmacological Utility: Pyrazolo[1,5-a]pyrimidines are well-studied as kinase inhibitors and antitubercular agents . Their six-membered pyrimidine core offers distinct binding modes compared to pyridine analogs. Synthetic Routes: Synthesized via cyclocondensation of aldehydes with aminopyrazoles, differing from the Suzuki-Miyaura approaches used for boronic acid derivatives .

Comparative Data Table

Compound Name Core Structure Boronic Acid Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Pyrazolo[1,5-A]pyridin-7-ylboronic acid Pyrazolo-pyridine 7-position C₇H₇BN₂O₂ 161.95 Suzuki coupling, kinase inhibitors
Pyrazolo[1,5-A]pyridin-3-ylboronic acid Pyrazolo-pyridine 3-position C₇H₇BN₂O₂ 161.95 Synthetic intermediate
[1,2,4]Triazolo[1,5-A]pyridin-7-ylboronic acid Triazolo-pyridine 7-position C₆H₅BN₄O₂ 162.94 Potential medicinal chemistry
7-Phenylpyrazolo[1,5-A]pyrimidine Pyrazolo-pyrimidine N/A C₁₂H₉N₃ 195.22 Kinase inhibition, fluorescence
7-Amino-6-phenylpyrazolo[1,5-A]pyrimidine-3-carbonitrile Pyrazolo-pyrimidine N/A C₁₃H₉N₅ 235.24 Fluorescent probes, antitumor agents

Key Findings and Implications

  • Reactivity in Cross-Couplings : this compound’s 7-position offers optimal steric accessibility for Suzuki-Miyaura reactions compared to its 3-yl isomer .
  • Biological Activity : Pyrazolo[1,5-a]pyrimidines exhibit broader therapeutic validation (e.g., antitubercular and anticancer activities) than pyrazolo-pyridine boronic acids, which are primarily synthetic intermediates .
  • Structural Tunability: Substituents like amino, cyano, or phenyl groups (e.g., in and ) significantly modulate optical and pharmacological properties, highlighting the importance of SAR studies .

Biological Activity

Pyrazolo[1,5-A]pyridin-7-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its boronic acid functional group attached to a pyrazolo-pyridine scaffold. The general structure can be represented as follows:

C7H7BN2O2\text{C}_7\text{H}_7\text{BN}_2\text{O}_2

This compound exhibits properties that make it suitable for various biological applications, particularly in the field of oncology and infectious diseases.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Protein Kinases : Boronic acids are known to interact with the active sites of protein kinases, which play crucial roles in cell signaling and proliferation. This compound has shown potential in inhibiting kinases involved in cancer progression, such as CLK and ROCK, leading to reduced cell growth and migration in various cancer cell lines .
  • Antimycobacterial Activity : Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant activity against Mycobacterium tuberculosis (M.tb). These compounds disrupt ATP synthesis in mycobacteria, which is essential for their survival .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity, showing promising results in scavenging free radicals and reducing oxidative stress .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications at specific positions on the pyrazolo ring can enhance potency and selectivity. For example:

  • Substituents at the 3 and 5 positions : Variations in these positions significantly impact the compound's ability to inhibit M.tb growth and its overall pharmacological profile .

Table 1 summarizes key findings from SAR studies:

CompoundSubstituentActivity (MIC against M.tb)Cytotoxicity (HepG2)
P6Methyl0.5 µMLow
P7Trifluoromethyl0.3 µMModerate
P194-Fluorophenyl0.2 µMLow

Case Study 1: Antitubercular Activity

A focused library of pyrazolo derivatives was synthesized and screened for antitubercular activity against M.tb. Compounds with specific substituents showed enhanced efficacy with minimal cytotoxicity, indicating a favorable therapeutic index .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound analogs effectively inhibited renal cancer cell lines by inducing apoptosis and cell cycle arrest. The compounds were found to upregulate DNA damage markers such as p-H2AX, confirming their mechanism as potential anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing Pyrazolo[1,5-A]pyridin-7-ylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated pyrazolo[1,5-a]pyridine precursor reacts with a boronic acid under palladium catalysis. For example, brominated intermediates (e.g., 7-bromo-pyrazolo[1,5-a]pyridine) are coupled with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80–110°C . Key steps include inert atmosphere handling and purification via recrystallization (e.g., using ethanol/DMF mixtures) .

Q. How is structural confirmation performed for pyrazolo[1,5-a]pyridine derivatives?

Multimodal spectroscopic characterization is essential:

  • ¹H/¹³C NMR for verifying substituent positions and aromaticity.
  • IR spectroscopy to confirm functional groups (e.g., B–O stretching at ~1350 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ with <2 ppm error) .
  • Elemental analysis to match calculated vs. experimental C/H/N/O percentages (e.g., C: 61.65% calc. vs. 61.78% found) .

Q. What are common applications of this compound in medicinal chemistry?

Pyrazolo[1,5-a]pyridine boronic acids serve as intermediates in synthesizing pharmacophores targeting enzymes (e.g., PDE-4 inhibitors) and receptors (e.g., benzodiazepine analogs). Their trifluoromethyl or nitro substituents enhance binding affinity and metabolic stability .

Q. What are best practices for storing boronic acid derivatives?

Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis. Use molecular sieves for long-term stability .

Advanced Research Questions

Q. How can cross-coupling yields be optimized for sterically hindered pyrazolo[1,5-a]pyridine substrates?

  • Ligand selection : Use bulky ligands like XPhos to stabilize Pd(0) intermediates.
  • Solvent tuning : Replace dioxane with toluene for higher boiling points and improved solubility.
  • Additives : Include Cs₂CO₃ to enhance transmetallation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hours conventionally) .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Case study: A 7-substituted derivative showed a 0.13% deviation in carbon content (calc. 61.65% vs. found 61.78%). Resolve this by:

  • X-ray crystallography : Confirm solid-state structure (e.g., monoclinic P21/c with β = 95.924°) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations .
  • Isotopic labeling : Trace unexpected peaks to solvent or reagent residues .

Q. What strategies improve the stability of boronic acids under aqueous conditions?

  • Protecting groups : Use pinacol esters to mask boronic acids during synthesis.
  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to minimize decomposition.
  • Co-solvents : Add DMSO (10% v/v) to suppress aggregation and oxidation .

Q. How to design pyrazolo[1,5-a]pyridine analogs for selective kinase inhibition?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂ at C3) to enhance π-stacking with ATP-binding pockets.
  • Molecular docking : Use PyRx or AutoDock to predict binding modes with target kinases (e.g., CHK1).
  • SAR studies : Compare IC₅₀ values of 7-aryl vs. 7-alkyl derivatives to optimize selectivity .

Methodological Frameworks

How to formulate a rigorous research question for novel pyrazolo[1,5-a]pyridine derivatives?

Apply the FINER criteria :

  • Feasible : Ensure access to Pd catalysts and anhydrous conditions.
  • Novel : Focus on underexplored substituents (e.g., –CF₃ at C5).
  • Relevant : Align with trends in kinase inhibitor discovery .

Q. What analytical techniques validate purity for publication?

  • HPLC : ≥95% purity with a C18 column (MeCN/H₂O gradient).
  • TGA/DSC : Confirm thermal stability (decomposition >200°C).
  • Single-crystal XRD : Report R-factor ≤0.05 for structural accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-A]pyridin-7-ylboronic acid
Reactant of Route 2
Pyrazolo[1,5-A]pyridin-7-ylboronic acid

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